molecular formula C16H25N3O3S B2629565 N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 2034589-14-3

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Cat. No. B2629565
CAS RN: 2034589-14-3
M. Wt: 339.45
InChI Key: KFTBXDXYSSFSPA-UHFFFAOYSA-N
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Description

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Receptor Selectivity and CNS Disorders

N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives, including structures related to "N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide," is a strategy for designing selective ligands for the 5-HT7 receptor. This approach leads to the identification of compounds with distinct antidepressant-like and pro-cognitive properties, showcasing their potential in treating CNS disorders without focusing on drug use, dosage, or side effects (Canale et al., 2016).

Mechanism of Action

Target of Action

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a selective antagonist of the kappa opioid receptor (KOR) . KOR is a type of opioid receptor that binds to certain types of opioid peptides in the brain . It is involved in various physiological processes, including pain perception, mood regulation, and stress response .

Mode of Action

As a KOR antagonist, N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide works by binding to the KOR and blocking its activation . This prevents the receptor’s normal response to opioid peptides, thereby altering the signaling pathways that it regulates .

Biochemical Pathways

The blockade of KOR by N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can affect several biochemical pathways. For instance, it can inhibit the release of certain neurotransmitters, thereby reducing pain perception and potentially alleviating symptoms of stress-related disorders .

Pharmacokinetics

The pharmacokinetic properties of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide are characterized by good absorption, distribution, metabolism, and excretion (ADME) profiles . These properties contribute to the compound’s bioavailability, ensuring that it reaches the KOR in sufficient concentrations to exert its therapeutic effects .

Result of Action

The molecular and cellular effects of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide’s action include the inhibition of KOR activation and the subsequent alteration of various signaling pathways . These changes can result in a range of physiological effects, such as reduced pain perception and potential relief from symptoms of stress-related disorders .

Action Environment

The action, efficacy, and stability of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with the KOR . Additionally, the presence of other substances in the body can influence the compound’s absorption and distribution .

properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c20-23(21,16-2-1-7-17-13-16)18-12-14-3-8-19(9-4-14)15-5-10-22-11-6-15/h1-2,7,13-15,18H,3-6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTBXDXYSSFSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

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